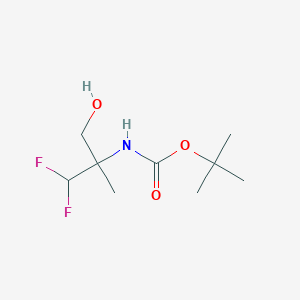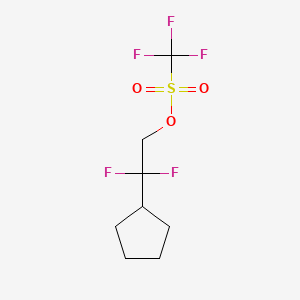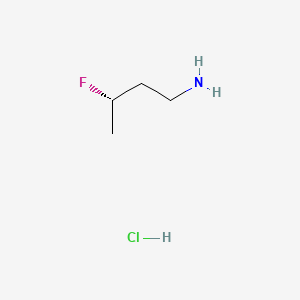
(3S)-3-fluorobutan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-fluorobutan-1-aminehydrochloride: is a chemical compound with significant potential in various fields of scientific research It is a derivative of butan-1-amine, where a fluorine atom is substituted at the third carbon position, and it is typically found in its hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluorobutan-1-aminehydrochloride typically involves the fluorination of a suitable precursor, such as butan-1-amine. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions: (3S)-3-fluorobutan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce a range of amine oxides and reduced amine compounds, respectively.
科学研究应用
Chemistry: In chemistry, (3S)-3-fluorobutan-1-aminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for creating chiral compounds and studying reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its applications may extend to the development of new polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (3S)-3-fluorobutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- (3S)-3-chlorobutan-1-aminehydrochloride
- (3S)-3-bromobutan-1-aminehydrochloride
- (3S)-3-iodobutan-1-aminehydrochloride
Comparison: Compared to its halogenated analogs, (3S)-3-fluorobutan-1-aminehydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These differences make this compound a valuable compound for specific applications where these unique properties are advantageous.
属性
分子式 |
C4H11ClFN |
|---|---|
分子量 |
127.59 g/mol |
IUPAC 名称 |
(3S)-3-fluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
InChI 键 |
RPOLLDODSJUDSN-WCCKRBBISA-N |
手性 SMILES |
C[C@@H](CCN)F.Cl |
规范 SMILES |
CC(CCN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


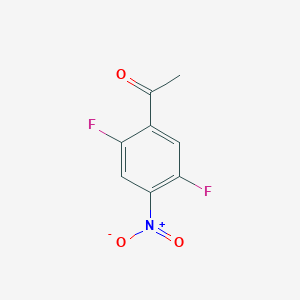

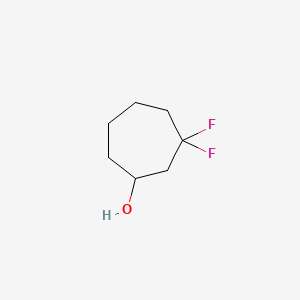
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
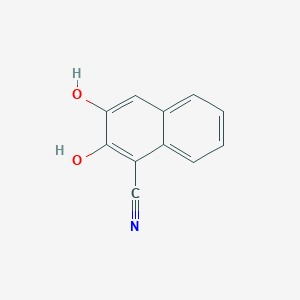
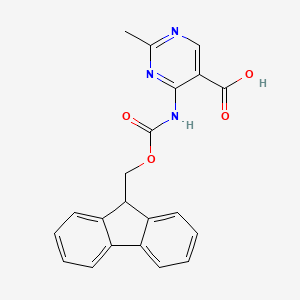
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
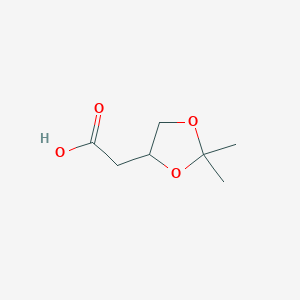
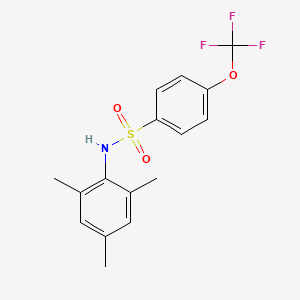
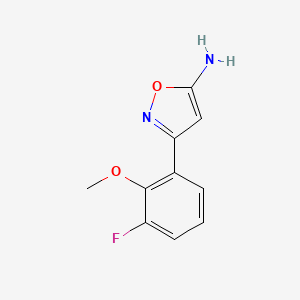
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
